Didibenzo[b,d]furan-4-ylmethanone
Description
Didibenzo[b,d]furan-4-ylmethanone is a polycyclic aromatic compound featuring a dibenzofuran core fused with a ketone group at the 4-position. Its structure comprises two benzene rings fused to a central furan ring, with a carbonyl group (-C=O) attached to the furan moiety.
Properties
Molecular Formula |
C25H14O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
di(dibenzofuran-4-yl)methanone |
InChI |
InChI=1S/C25H14O3/c26-23(19-11-5-9-17-15-7-1-3-13-21(15)27-24(17)19)20-12-6-10-18-16-8-2-4-14-22(16)28-25(18)20/h1-14H |
InChI Key |
JELCQXUSROIZBL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C(=O)C4=CC=CC5=C4OC6=CC=CC=C56 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C(=O)C4=CC=CC5=C4OC6=CC=CC=C56 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares Didibenzo[b,d]furan-4-ylmethanone with structurally related dibenzofuran derivatives, focusing on synthesis, physical properties, and applications.
Structural and Functional Group Comparisons
Key Observations :
- Dibenzo[b,d]furan-4-ylboronic acid is optimized for cross-coupling reactions (e.g., Suzuki-Miyaura), achieving 92% yield in synthesizing DBFBIm-II .
- Ethyl 4-acetamido-4-(dibenzo[b,d]furan-4-yl)-2,2-difluorobutanoate demonstrates the versatility of dibenzofuran scaffolds in medicinal chemistry, where fluorinated esters enhance bioavailability .
Electronic and Material Properties
- Electron-withdrawing effects: The ketone group in this compound may lower the HOMO energy compared to electron-donating substituents (e.g., boronic acid), enhancing electron transport in OLEDs.
- DBF2PC-II exhibits strong blue emission (λ_em = 450 nm), attributed to the dibenzofuran-carbazole hybrid structure . The ketone analog could similarly serve as an electron-transport layer.
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